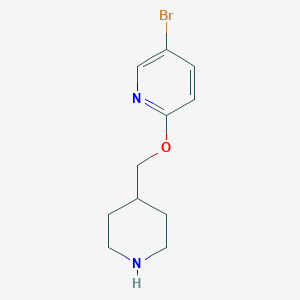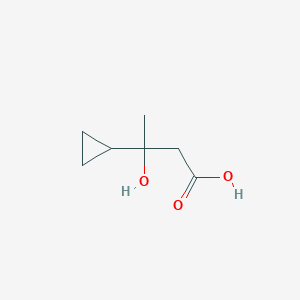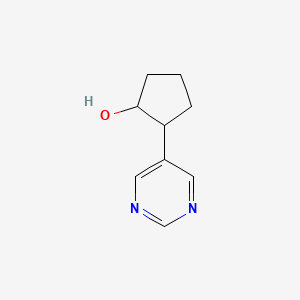
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrimidin-2-ol/thiol/amine analogues has been reported in the literature . The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, and Mass spectral studies . Another approach to construct pyrimido[1,2-a]benzimidazoles and related polycyclic derivatives is based on the annulation of substituted benzimidazoles with bifunctional synthetic equivalents .Molecular Structure Analysis
The molecular structure of 2-(Pyrimidin-5-yl)cyclopentan-1-ol consists of a pyrimidine ring attached to a cyclopentanol group. The molecular weight of this compound is 164.2 g/mol.Chemical Reactions Analysis
Pyrimidine derivatives have been synthesized and evaluated for their in vitro antimicrobial potential . The compounds showed singlet at 4.0–4.3 δ ppm due to the existence of –NH2 at the para position and 2, 4, 6, and 10 showed singlet at 3.01–3.34 δ ppm due to the existence of –SH group at the para position of the pyrimidine ring .Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
One area of application is in organic synthesis, where derivatives of pyrimidine, such as 2-(Pyrimidin-5-yl)cyclopentan-1-ol, are utilized in the regioselective synthesis of novel compounds. For instance, Quiroga et al. (2007) demonstrated the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, showcasing the utility of pyrimidine derivatives in facilitating regiospecific reactions with good to excellent yields and short reaction times (Quiroga, J., Portilla, J., Abonía, R., Insuasty, B., Nogueras, M., & Cobo, J., 2007).
Biological and Pharmaceutical Research
In the realm of pharmaceutical research, pyrimidine and its derivatives are fundamental in the development of kinase inhibitors, which are critical in cancer therapy and other diseases. Echalier et al. (2008) discussed the synthesis and biological characterization of meriolins, which are chemical hybrids containing pyrimidin-4-yl, showing potent inhibitory activities towards cyclin-dependent kinases (CDKs). These compounds also exhibit significant antiproliferative and proapoptotic effects in cancer cells, highlighting the therapeutic potential of pyrimidine derivatives (Echalier, A., Bettayeb, K., Ferandin, Y., Lozach, O., Clément, M., Valette, A., Liger, F., Marquet, B., Morris, J. C., Endicott, J., Joseph, B., & Meijer, L., 2008).
Moreover, pyrimidine derivatives play a vital role in the study of DNA interactions and modifications. Sancar (1994) detailed the function of DNA photolyase, an enzyme that repairs DNA by utilizing the energy of visible light to break the cyclobutane ring of pyrimidine dimers, a common type of DNA damage caused by UV radiation. This research underscores the importance of understanding pyrimidine chemistry in the context of genetic repair mechanisms (Sancar, A., 1994).
Antimicrobial and Antitumor Activities
Research by Sirakanyan et al. (2021) into novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine showcased pronounced antimicrobial properties of synthesized compounds, illustrating the potential of pyrimidine derivatives in developing new antimicrobial agents. The study further revealed that specific structural modifications could significantly influence antimicrobial activity (Sirakanyan, S., Spinelli, D., Geronikaki, A., Kartsev, V., Stepanyan, H. M., Hakobyan, E., & Hovakimyan, A., 2021).
Furthermore, Choi et al. (2012) explored the antitumor activities of fluorocyclopentenyl-pyrimidines, where the cytosine derivative exhibited highly potent antigrowth effects across a broad range of tumor cell lines. This study highlights the significance of the 2'-hydroxyl group in the biological activity of cyclopentenyl-pyrimidines, providing insights into the design of new anticancer drugs (Choi, W. J., Chung, H.-J., Chandra, G., Alexander, V., Zhao, L.-x., Lee, H., Nayak, A., Majik, M., Kim, H., Kim, J.-h., Lee, Y. B., Ahn, C., Lee, S., & Jeong, L., 2012).
Mecanismo De Acción
Target of Action
Pyrimidines, which are a key component of this compound, are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s known that anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
It can be inferred from the known effects of pyrimidines that they likely impact the pathways involving the inflammatory mediators mentioned above .
Result of Action
Given the known anti-inflammatory effects of pyrimidines, it can be inferred that this compound may have similar effects, potentially reducing inflammation by inhibiting the activity of certain inflammatory mediators .
Propiedades
IUPAC Name |
2-pyrimidin-5-ylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)7-4-10-6-11-5-7/h4-6,8-9,12H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRFCKAKVOFJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


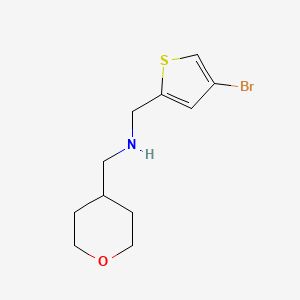


![2-{[(2-Chloropyridin-4-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B1528618.png)
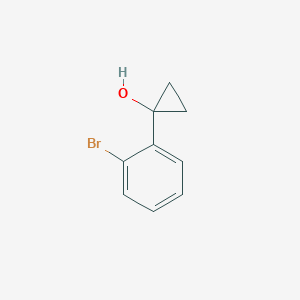

![2-[(4-Methylphenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1528625.png)
![3-Benzo[1,3]dioxol-5-YL-piperazin-2-one](/img/structure/B1528626.png)

